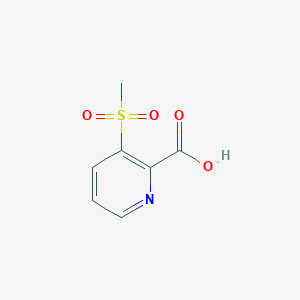

3-(Methylsulfonyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLMPPPFXKNYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494108 | |

| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-06-6 | |

| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Picolinic Acid Chemistry and Pyridine Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound and a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position. wikipedia.org It is one of three isomers of pyridinecarboxylic acid, alongside nicotinic acid (3-position) and isonicotinic acid (4-position). wikipedia.orgmdpi.com Picolinic acid and its derivatives are significant in various scientific fields. In the human body, picolinic acid is a catabolite of the amino acid tryptophan and is involved in a range of neuroprotective, immunological, and anti-proliferative effects. wikipedia.orgnih.gov

Pyridine derivatives, a class of heterocyclic compounds, are fundamental to numerous areas of chemistry and biology. wikipedia.org They are integral to the structure of many pharmaceuticals and agrochemicals. wikipedia.orgnih.gov For instance, picolinic acid derivatives are investigated as intermediates in the synthesis of compounds for treating respiratory disorders. google.comgoogle.com The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. tandfonline.com Picolinic acid compounds, in particular, are a notable class of synthetic auxin herbicides. nih.govmdpi.com

Significance of Methylsulfonyl Moieties in Heterocyclic Organic Systems

The methylsulfonyl group (-SO₂CH₃) is a functional group primarily found in sulfones. smolecule.comwikipedia.org When incorporated into heterocyclic organic systems, this group can significantly influence the molecule's properties. The sulfonyl group is strongly electron-withdrawing, which can alter the electron distribution within the heterocyclic ring and affect the reactivity and acidity of other functional groups present. solubilityofthings.com

The presence of a methylsulfonyl moiety often enhances a compound's solubility and biological activity. smolecule.com This has made it a common feature in the design of new therapeutic agents. In the context of 3-(methylsulfonyl)picolinic acid, the methylsulfonyl group is attached to the pyridine (B92270) ring, a common scaffold in medicinal chemistry. smolecule.com This combination of a sulfonyl group with a heterocyclic ring is a well-established strategy in the development of new chemical entities with specific biological targets. acs.org

Overview of Research Trajectories for Sulfonyl Substituted Picolinic Acid Scaffolds

Established Synthetic Pathways for Picolinic Acid Functionalization

Picolinic acid, or pyridine-2-carboxylic acid, offers two primary sites for chemical modification: the carboxylic acid group and the pyridine (B92270) ring itself. nih.gov A multitude of synthetic methods have been developed to modify these positions, enabling the creation of a diverse range of derivatives. [10, 15 from first search]

The carboxylic acid moiety of picolinic acid is readily converted into various derivatives, a common strategy to modify the compound's properties or to facilitate further reactions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. For instance, treatment of picolinic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid, yields the corresponding ester, for example, ethyl picolinate (B1231196). pensoft.net This derivatization can be useful for subsequent reactions or for purification purposes. pensoft.net Another method involves the use of thionyl chloride and an alcohol to produce the desired ester. nih.gov

Amide Formation: The carboxylic acid can also be converted to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with an amine. google.com Standard amide bond-forming conditions, such as using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed to directly couple the picolinic acid with an amine. google.comgoogle.com

Table 1: Examples of Picolinic Acid Carboxylic Group Derivatization

| Starting Material | Reagents | Product | Reference |

| Picolinic acid | EtOH, H₂SO₄ | Ethyl picolinate | pensoft.net |

| Picolinic acid | SOCl₂, DMF; then R-NH₂ | Picolinamide (B142947) derivative | nih.govgoogle.com |

| 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, HATU, DIPEA | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | google.comgoogle.com |

Pyridine Ring Functionalization and Substitution Reactions

The pyridine ring of picolinic acid is an electron-deficient system, which influences its reactivity towards various functionalization reactions. Direct C-H functionalization and substitution reactions are key strategies to introduce new substituents onto the ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Halogenated picolinic acids are important precursors for introducing a variety of functional groups via nucleophilic aromatic substitution. researchgate.net The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of nucleophiles, particularly at positions ortho and para to the nitrogen atom. libretexts.orgopenstax.orglibretexts.org For example, a bromo-substituted picolinic acid can be converted to an amino derivative by treatment with ammonia (B1221849) in the presence of a copper catalyst. google.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyridine ring. For instance, Sonogashira coupling of an iodinated picolinate with a terminal alkyne can be used to form a new carbon-carbon bond on the pyridine ring. [21 from first search]

Radical Functionalization: Novel photochemical methods have been developed for the C-H functionalization of pyridines. acs.org These methods often proceed via pyridinyl radical intermediates, which can couple with other radical species to introduce new substituents with distinct regioselectivity compared to classical Minisci reactions. acs.org

Targeted Synthesis of Methylsulfonyl-Substituted Picolinic Acids

The synthesis of the target molecule, 3-(methylsulfonyl)picolinic acid, requires the specific introduction of a methylsulfonyl (-SO₂CH₃) group at the 3-position of the picolinic acid ring. This can be achieved through oxidation of a corresponding methylthio precursor or by nucleophilic substitution to directly attach the sulfonyl moiety.

A common and effective method for forming sulfones is the oxidation of the corresponding sulfide (B99878) (thioether). This two-step approach involves first introducing a methylthio (-SCH₃) group, followed by its oxidation.

The precursor, 3-(methylthio)picolinic acid, is a known compound. bldpharm.com The oxidation of this methylthio group to the methylsulfonyl group can be readily accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction typically involves treating the sulfide with a slight excess of m-CPBA in a suitable solvent like dichloromethane (B109758) (DCM). chemicalforums.com The peroxyacid delivers an oxygen atom to the sulfur, first forming the sulfoxide, and with sufficient oxidant, the sulfone. organic-chemistry.org This oxidation is generally a clean and high-yielding reaction. organic-chemistry.org

Table 2: General Reaction for Oxidation of a Methylthio Group

| Substrate | Oxidizing Agent | Product | Reference |

| R-S-CH₃ | m-CPBA (2 equivalents) | R-SO₂-CH₃ | organic-chemistry.orgwikipedia.org |

| 3-(Methylthio)picolinic acid | m-CPBA | This compound | Inferred from bldpharm.comorganic-chemistry.org |

Nucleophilic Substitution Approaches to Sulfonyl Attachment

Another strategic route involves the direct formation of the carbon-sulfur bond at the 3-position of the pyridine ring using nucleophilic substitution reactions. This can be achieved by reacting a picolinic acid derivative bearing a leaving group at the 3-position with a sulfur-containing nucleophile.

One approach is the reaction of a 3-halopicolinic acid with a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). Metal-catalyzed coupling reactions, for example using palladium catalysts, have been shown to be effective for the synthesis of pyridyl sulfones from halopyridines and sulfinate salts. nih.gov This directly forms the desired methylsulfonyl group on the pyridine ring.

Alternatively, a two-step nucleophilic substitution and oxidation sequence can be employed. This involves the reaction of a 3-halopicolinic acid with a methylthiolate nucleophile, such as sodium methylthiolate (NaSCH₃), to form 3-(methylthio)picolinic acid. researchgate.net This intermediate is then oxidized to the final product, this compound, as described in section 2.2.1.1. Nucleophilic aromatic substitution on halopyridines is often facilitated by electron-withdrawing groups on the ring, which activate the substrate towards nucleophilic attack. libretexts.orgopenstax.org

Acid Chloride Route for Picolinic Acid Derivatives

The conversion of picolinic acid and its derivatives into the corresponding acid chlorides is a common and versatile strategy for further functionalization. wikipedia.org This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgumsl.eduprepchem.com The resulting picolinoyl chloride is a highly reactive intermediate that can readily undergo a variety of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation, to produce a diverse range of picolinic acid derivatives.

For instance, picolinic acid can be treated with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to yield picolinoyl chloride. umsl.eduprepchem.com The reaction with oxalyl chloride, also catalyzed by DMF, provides an alternative, milder method for this conversion. wikipedia.org The resulting acid chloride can then be reacted with various nucleophiles to introduce different functional groups onto the picolinic acid backbone.

A multi-step synthesis starting from picolinic acid can be employed to create derivatives like 4-iodomethylpicolinate. This process involves the initial formation of the acid chloride with thionyl chloride, followed by reaction with methanol (B129727) to produce the methyl ester. Subsequent halogen exchange reactions can then be used to introduce the iodo group. umsl.edu

Advanced Catalytic Approaches in Picolinic Acid Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of picolinic acid and its derivatives has significantly benefited from the development of advanced catalytic systems.

Transition metal-catalyzed reactions are powerful tools for the de novo synthesis of pyridine rings. researchgate.netnih.gov One of the most fascinating methods is the [2+2+2] cycloaddition reaction, which involves the co-cyclization of alkynes and nitriles. researchgate.netnih.govacs.org This approach allows for the construction of highly substituted pyridine rings with good control over the substitution pattern. researchgate.netnih.gov Various transition metals, including cobalt and rhodium, have been shown to effectively catalyze this transformation. The mechanism of these reactions can vary depending on the metal catalyst used, leading to different intermediates and reaction pathways. nih.gov

These cycloaddition strategies provide a convergent and atom-economical route to complex pyridine derivatives that would be difficult to access through traditional methods. Furthermore, the use of chiral catalysts enables the asymmetric synthesis of enantioenriched pyridines, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

Both heterogeneous and homogeneous catalysts play crucial roles in the derivatization of picolinic acid. rsc.org Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. mdpi.com In contrast, heterogeneous catalysts, which exist in a different phase from the reactants, are easily separated from the reaction mixture, facilitating product purification and catalyst recycling. mdpi.comresearchgate.netnih.gov

In the context of picolinic acid chemistry, heterogeneous catalysts, such as vanadium-titanium (B8517020) oxides, have been studied for the selective oxidation of 2-picoline to picolinic acid. researchgate.net The composition of these binary oxide catalysts significantly influences their selectivity and the conversion of the starting material. researchgate.net

Homogeneous catalysts are widely used in cross-coupling reactions to introduce various substituents onto the pyridine ring. For example, palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are effective for forming carbon-carbon bonds, while the Buchwald-Hartwig amination is used for carbon-nitrogen bond formation. researchgate.net These reactions have been successfully applied to functionalize pyridine derivatives, including those related to picolinic acid. researchgate.net The development of robust and efficient catalytic systems for these transformations is an active area of research. rsc.orgnih.gov

Copper-catalyzed multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex heterocyclic systems, including those fused to a pyridine ring. acs.orgrsc.orgacs.org These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offering high atom economy and procedural simplicity. acsgcipr.org

The versatility of copper catalysis is demonstrated in its ability to mediate a wide range of transformations, including C-N, C-O, and C-C bond formations. acs.orgnih.gov The choice of ligand, base, and solvent is often critical for the success of these reactions. acs.orgnih.gov Diamine ligands, in particular, have been shown to be effective in promoting copper-catalyzed cross-coupling reactions under mild conditions. nih.gov

Copper-catalyzed MCRs provide an efficient means to access diverse libraries of pyridine-fused heterocycles, which are valuable scaffolds in drug discovery and materials science.

Biocatalytic and Enzymatic Synthesis of Picolinic Acid Derivatives

The use of enzymes and whole microorganisms for the synthesis of picolinic acid and its derivatives represents a green and sustainable alternative to traditional chemical methods. Biocatalysis often offers high chemo-, regio-, and stereoselectivity under mild reaction conditions.

The metabolic pathways of certain microorganisms provide a blueprint for the enzymatic synthesis of picolinic acid derivatives. For example, picolinic acid is a known catabolite of L-tryptophan in some organisms. wikipedia.org The microbial degradation of picolinic acid proceeds through intermediates such as 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid. nih.gov Enzymes involved in these pathways, such as decarboxylases, can be harnessed for synthetic purposes. nih.gov For instance, a novel 3,6-dihydroxypicolinic acid decarboxylase has been identified that catalyzes the conversion of its substrate to 2,5-dihydroxypyridine. nih.gov

Furthermore, a simplified two-step synthesis of 3,6-dihydroxypicolinic acid, an intermediate in picolinic acid metabolism, has been described. nih.govuky.edu This demonstrates the potential for combining chemical and biological approaches to access valuable picolinic acid derivatives. The exploration of enzymatic transformations continues to be a promising avenue for the development of environmentally benign synthetic routes.

Catechol 2,3-Dioxygenase-Catalyzed Pathways

A highly effective and versatile method for synthesizing picolinic acid derivatives involves the use of catechol 2,3-dioxygenase (C23O). tandfonline.comoup.com This enzyme, a metapyrocatechase, catalyzes the oxidative cleavage of the catechol ring to produce 2-hydroxymuconic ε-semialdehyde (HMS). tandfonline.com This intermediate can then undergo a non-enzymatic cyclization in the presence of ammonia to yield the corresponding picolinic acid. tandfonline.com

The general scheme for this enzymatic synthesis is as follows: A substituted catechol is treated with catechol 2,3-dioxygenase, often from a microorganism like Pseudomonas putida, to yield a substituted 2-hydroxymuconic semialdehyde. tandfonline.com Subsequent reaction with ammonia leads to the formation of the corresponding substituted picolinic acid. tandfonline.com This method has been successfully employed to produce a variety of picolinic acid derivatives with different substituents. oup.comtandfonline.com

For the synthesis of this compound, a hypothetical catechol precursor, 3-(methylsulfonyl)catechol, would be required. Following the established pathway, the catechol 2,3-dioxygenase would cleave the aromatic ring of this precursor. The resulting intermediate, upon reaction with ammonia, would cyclize to form this compound.

Research has demonstrated the successful synthesis of several picolinic acid analogues using this biocatalytic approach, highlighting the broad substrate specificity of catechol 2,3-dioxygenase. tandfonline.com

Table 1: Synthesis of Picolinic Acid Derivatives using Catechol 2,3-Dioxygenase

| Precursor Catechol | Product Picolinic Acid | Yield (%) |

|---|---|---|

| Catechol | Picolinic acid | 59% |

| 3-Methylcatechol | 6-Methylpicolinic acid | 68% |

| 4-Methylcatechol | 5-Methylpicolinic acid | 54% |

| 4-Chlorocatechol | 5-Chloropicolinic acid | 47% |

Data sourced from research utilizing E. coli expressing the C23O gene from Pseudomonas putida. tandfonline.com

The reaction conditions, such as pH and temperature, are crucial for optimizing the yield. For instance, the conversion of the intermediate to picolinic acid proceeds efficiently at a pH of 8.5 and a temperature of 15°C. tandfonline.com This biocatalytic method represents a promising green chemistry approach for the synthesis of complex picolinic acid derivatives. academie-sciences.frnih.gov

Exploiting Natural Product Biogenesis Analogies

The biosynthesis of natural products provides a rich source of inspiration for developing novel synthetic strategies. nih.govresearchgate.net Picolinic acid itself is a known catabolite of the amino acid tryptophan, formed via the kynurenine (B1673888) pathway, which underscores the biological relevance of this scaffold. wikipedia.org By mimicking or harnessing the enzymatic machinery of natural product biosynthesis, it is possible to devise synthetic routes to complex molecules like this compound.

A biogenesis-inspired approach could involve leveraging enzymes that are responsible for the formation of the picolinic acid core or for the introduction of sulfonyl-containing functional groups in natural products. While a direct biosynthetic pathway to this compound may not be known, analogous enzymatic reactions can be considered.

For instance, the construction of the picolinic acid skeleton can be inspired by pathways that utilize simple building blocks. The total synthesis of various biologically active natural products often relies on mimicking proposed biosynthetic pathways, which can lead to more efficient and convergent synthetic routes. unimelb.edu.aupurdue.edu

Furthermore, the introduction of the methylsulfonyl group could be accomplished using enzymes analogous to those found in pathways for sulfated natural products. While sulfotransferases are common, enzymes capable of forming carbon-sulfur bonds are also known in nature. Exploring the substrate tolerance of such enzymes could open up possibilities for the biocatalytic synthesis of the target molecule.

A synthetic-bioinformatic natural product (syn-BNP) approach offers a modern strategy where biosynthetic gene clusters are analyzed to predict natural product structures. nih.gov These predicted structures are then chemically synthesized. nih.gov This methodology could be applied to identify potential enzymatic pathways for the synthesis of picolinic acid analogues, which could then be exploited in a laboratory setting.

Table 2: Relevant Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Hydroxymuconic ε-semialdehyde |

| 3-(Methylsulfonyl)catechol |

| 3-Methylcatechol |

| 4-Methylcatechol |

| 4-Chlorocatechol |

| Picolinic acid |

| 6-Methylpicolinic acid |

| 5-Methylpicolinic acid |

| 5-Chloropicolinic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive intermediate. Treating this compound with thionyl chloride (SOCl₂) would produce the corresponding acyl chloride hydrochloride. nih.gov This activated intermediate can then react with a wide range of alcohols or phenols to form the desired ester. nih.gov For instance, p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters of picolinic acids have been successfully synthesized using this two-step approach, highlighting its utility for creating "active esters" that are effective acylating agents. nih.govnih.gov

Amidation: Similar to esterification, amidation can be carried out by first activating the carboxylic acid. The resulting acyl chloride can react with primary or secondary amines to yield the corresponding amides. This method has been used to synthesize a variety of N-alkylanilides from picolinic acid. nih.gov The picolinic amide group itself is significant as it can function as a ligand, a protecting group, and a directing group in transition-metal-catalyzed C-H activation reactions. organic-chemistry.org The reactivity of this compound with amines can also lead to the formation of sulfonamide derivatives through reaction at the methylsulfonyl group. thieme-connect.com

Table 1: Examples of Esterification and Amidation Reactions for Picolinic Acid Systems This table is based on general reactions of picolinic acids and is applicable to this compound.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl or Ethyl Ester | masterorganicchemistry.com |

| Active Ester Formation | 1. SOCl₂, DMF (cat.) 2. 4-Nitrophenol, Triethylamine | p-Nitrophenyl Ester | nih.gov |

| Active Ester Formation | 1. SOCl₂, DMF (cat.) 2. N-Hydroxysuccinimide, Triethylamine | N-Hydroxysuccinimidyl Ester | nih.gov |

| Amidation | 1. SOCl₂ 2. N-alkylaniline | N-alkyl-N-phenylpicolinamide | nih.gov |

Decarboxylation Processes

The decarboxylation of picolinic acid and its derivatives is a well-documented process, highly dependent on the ortho-position of the carboxylic acid relative to the pyridine nitrogen. The thermal decarboxylation of picolinic acid is significantly faster than that of its isomers, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). pearson.com

This enhanced reactivity is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. pearson.com This intermediate is stabilized by the proximity of the positive and negative charges, facilitating the loss of carbon dioxide. pearson.com

A notable decarboxylation reaction is the Hammick reaction , where the thermal decarboxylation of a picolinic acid occurs in the presence of a carbonyl compound (an aldehyde or ketone). youtube.com This reaction proceeds through a reactive intermediate (initially thought to be an ylide, now believed to be a carbene) formed after the loss of CO₂. youtube.com This intermediate then acts as a nucleophile, attacking the carbonyl compound to form a 2-pyridyl-carbinol. youtube.com The presence of the methylsulfonyl group, being strongly electron-withdrawing, would be expected to influence the stability of the intermediates in these processes.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key center for acid-base and coordination chemistry.

Protonation Effects and Acid-Base Chemistry

The this compound molecule possesses both an acidic functional group (carboxylic acid) and a basic site (the pyridine nitrogen).

Pyridine Nitrogen as a Base: The nitrogen atom can accept a proton from an acid, forming a pyridinium (B92312) salt. researchgate.net This protonation significantly alters the electronic properties of the molecule, making the pyridine ring much more electron-poor. nih.gov This increased electron deficiency enhances the ring's susceptibility to nucleophilic attack. nih.govyoutube.com

Carboxylic Acid as an Acid: The carboxylic acid group can donate a proton to a base, forming a carboxylate anion. The acidity of this group is quantified by its pKa value. researchgate.net

Coordination and Ligand Exchange Reactions

Picolinic acid is a well-known bidentate chelating agent, capable of coordinating with metal ions through both the pyridine nitrogen and the oxygen atom of the deprotonated carboxylate group. nih.govstackexchange.com This forms stable five-membered chelate rings with a variety of metal ions, including chromium, zinc, copper, and iron. nih.gov

It is expected that this compound would exhibit similar coordination behavior. The conjugate base, 3-(methylsulfonyl)picolinate, can act as a bidentate ligand, forming coordination complexes with various metal centers. stackexchange.com The electronic properties of the methylsulfonyl substituent would likely modulate the stability and reactivity of the resulting metal complexes. Picolinic acid-based ligands are of significant interest in coordination chemistry, with applications in catalysis and the development of molecular devices. nih.govresearchgate.net

Transformations at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). It can also be the site of chemical transformations itself.

The sulfone group is an excellent leaving group in SNAr reactions, particularly when attached to an electron-deficient ring system like pyrimidine (B1678525) or an activated pyridine. thieme-connect.comacs.org Nucleophiles, such as deprotonated anilines or certain primary aliphatic amines, can displace the methylsulfonyl group. thieme-connect.comacs.org The reactivity is highly dependent on the specific nucleophile and reaction conditions. For example, in studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anionic nucleophiles preferentially displaced the sulfone group, while neutral anilines tended to displace a chloro substituent. thieme-connect.comacs.org

Furthermore, the methylsulfonyl group itself can be subject to cleavage or reduction under specific conditions, although these are often harsh. The cleavage of aryl methanesulfonates (a related structure) can be achieved under mild conditions, suggesting the sulfonyl moiety can be used as a protecting group for phenols. nih.govresearchgate.net In some contexts, the entire sulfonyl group can be removed (desulfonylation) via reductive cross-coupling reactions. While less common, reduction of the sulfone to a sulfide or thiol is also a possible transformation, though it typically requires strong reducing agents. nih.gov

Table 2: Potential Reactions at the Methylsulfonyl Group on Aromatic Rings This table is based on general reactivity of aryl sulfones and is likely applicable to this compound.

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., R-NH⁻, RO⁻) | Substitution of -SO₂CH₃ group | thieme-connect.comacs.org |

| Reductive Cleavage (Desulfonylation) | Ni or Pd catalyst, Reducing Agent | Removal of -SO₂CH₃ group | |

| Reaction with Amines | Amines | Sulfonamide derivatives | thieme-connect.com |

Reactivity of Sulfone Functionalities

The sulfone group is a remarkably versatile functional group known for its stability and compatibility with a wide range of reaction conditions. researchgate.net Unlike more reactive pseudohalides, the sulfonyl group offers a balance of stability and latent reactivity that can be exploited in organic synthesis. researchgate.net The reactivity of the sulfone can be dramatically altered by changing reaction conditions, allowing it to function as a precursor to anions, cations, or radicals. researchgate.net This chameleonic nature makes molecules bearing a sulfone, such as this compound, valuable building blocks. researchgate.net

The methylsulfonyl group (-SO2CH3) on the picolinic acid scaffold can influence the molecule's properties by enhancing lipophilicity and acting as an anchor for hydrogen bonding interactions. researchgate.net While generally stable, the sulfone functionality is not inert. For instance, research has shown that aromatic sulfones can undergo spontaneous oxidation to sulfonic acids when subjected to specific conditions, such as being sprayed as microdroplets. nih.gov This particular reaction is proposed to involve a water radical cation as the oxidant and is facilitated by strong electron-donating groups on the aromatic ring. nih.gov While the electron-withdrawing nature of the pyridine ring in this compound would likely disfavor this specific transformation, it highlights that the reactivity of the sulfone can be unlocked under non-classical conditions.

The following table summarizes the versatile nature of the sulfone functional group.

| Reactivity Mode | Description | Triggering Conditions |

| Anionic | The protons on the α-carbon (the methyl group) can be abstracted by a base to form a stabilized carbanion (a pronucleophile). | Presence of a suitable base (e.g., K2CO3). nih.gov |

| Radical | The sulfone group can be transformed into a radical species. researchgate.net | Varies; can include photoredox or other radical initiation methods. researchgate.net |

| Cationic | The sulfone can participate in reactions suggesting cationic intermediates under specific synthetic contexts. researchgate.net | Varies depending on the reaction mechanism. researchgate.net |

| Leaving Group | While less reactive than halides, the sulfonyl group can act as a leaving group in certain transition-metal-catalyzed reactions. researchgate.net | Transition-metal catalysis. researchgate.net |

| Oxidation | Aromatic sulfones can be oxidized to sulfonic acids. nih.gov | Accelerated in microdroplets; requires specific substrate electronics. nih.gov |

Reactions with Carbon-Centred Radicals

The interaction of this compound with carbon-centered radicals is dictated by the electronic nature of its aromatic pyridine ring. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, is electron-deficient. This characteristic makes it susceptible to attack by nucleophilic radicals. nih.gov Most carbon-centered radicals possess a degree of nucleophilicity. nih.gov

The reaction of carbon-centered radicals with electron-poor aromatic systems, such as the imidazolium (B1220033) ion of histidine, has been demonstrated and serves as a useful model. nih.gov In these cases, the radical addition occurs preferentially at specific positions on the ring. nih.gov Such reactions can be initiated using various methods, including the use of sulfinate salts with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Cascade and Multi-Component Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These sequences are valued for their atom and step economy, leading to the rapid construction of complex molecular frameworks from simple precursors. nih.govmdpi.com The functional groups present in this compound make it a potential candidate for designing such elegant reaction pathways.

Multi-component reactions, a subset of cascade processes, bring together three or more reactants in a single pot to form a final product that incorporates portions of all the starting materials. The synthesis of picolinate derivatives, for example, has been achieved through a multi-component reaction involving an aldehyde, ammonium (B1175870) acetate, malononitrile, and a pyruvate (B1213749) derivative, showcasing the utility of such strategies for building substituted pyridine rings. rsc.org

A relevant example of a cascade reaction involving a sulfonyl compound is the base-promoted synthesis of isoindolin-1-ones. nih.gov In this process, a ((chloromethyl)sulfonyl)benzene acts as a pronucleophile that reacts with a 2-formylbenzonitrile. nih.gov The sequence involves an initial aldol-type reaction, followed by an intramolecular attack of the resulting alkoxide onto the nitrile group to form a five-membered ring, which then rearranges to the final product. nih.gov This demonstrates how the reactivity of a sulfonyl-activated methylene (B1212753) group can initiate a cascade of cyclization and rearrangement. nih.gov

Annulation Reactions for Polycyclic Systems

Annulation reactions are a powerful class of cascade sequences that build a new ring onto an existing molecular scaffold. These methods are instrumental in synthesizing polycyclic and fused-ring systems. Various strategies have been developed that could be conceptually applied to derivatives of this compound to generate novel, complex heterocyclic structures.

One approach is redox-neutral annulation , which can be used to construct polycyclic imidazolidinones from the reaction of α-ketoamides with cyclic secondary amines. nih.gov These transformations, often catalyzed by a simple carboxylic acid, involve the functionalization of an amine α-C–H bond and result in the formation of a new five-membered ring fused to the original amine structure. nih.gov

[3+2] Annulation is another common strategy. In this type of cycloaddition, a three-atom component reacts with a two-atom component to form a five-membered ring. This has been used to synthesize polycyclic imidazolidinones from β-oxo-acrylamides and cyclic N-sulfonyl imines. researchgate.net Similarly, highly stereoselective [3+2] annulations can be achieved with phosphine (B1218219) catalysts to react allenoates with methyleneindolinones, producing spiro-fused cyclopentene (B43876) rings. rsc.org

Photoredox catalysis has enabled radical-based annulation protocols for creating polycyclic aromatic hydrocarbons (PAHs). nih.gov In these reactions, a photocatalyst initiates a single electron transfer, leading to the formation of an aryl radical that undergoes an intramolecular C–C bond formation, effectively planarizing the structure to create a fused aromatic system. nih.gov

The table below outlines various annulation strategies for constructing polycyclic systems.

| Annulation Strategy | Reactants | Key Features | Resulting System |

| Redox-Annulation nih.gov | α-Ketoamides + Cyclic Amines | Benzoic acid catalyst; C-H functionalization. | Polycyclic imidazolidinones. nih.gov |

| [3+2] Annulation researchgate.net | β-Oxo-acrylamides + Cyclic N-Sulfonyl Imines | Organocatalyzed cycloaddition. | N-fused polycyclic imidazolidinones. researchgate.net |

| Photoredox Annulation nih.gov | ortho-Oligoarylenyl precursors | Radical-based C-C bond formation; mild conditions. | Fused Polycyclic Aromatic Hydrocarbons. nih.gov |

| Phosphine-Catalyzed [3+2] Annulation rsc.org | Allenoates + Methyleneindolinones | High stereoselectivity; bifunctional catalyst. | Spiro-fused cyclopentenes. rsc.org |

Intermolecular and Intramolecular Cyclizations

The strategic placement of functional groups in derivatives of this compound can facilitate both intermolecular and intramolecular cyclization reactions, leading to a diverse array of heterocyclic products.

Intramolecular cyclization occurs when a molecule reacts with itself to form a ring. A model for this type of reaction is the cyclization of nitroketene aminals that have a phenyl ring tethered by an alkyl chain. ias.ac.in When treated with a strong acid like trifluoromethanesulfonic acid, the nitroketene aminal is activated, and the tethered phenyl ring attacks intramolecularly to form a new fused-ring system, ultimately yielding a cyclic amidine salt. ias.ac.in A suitably modified derivative of this compound, possessing a reactive tethered group, could potentially undergo a similar acid-catalyzed cyclization.

Coordination Chemistry and Metal Complexation of 3 Methylsulfonyl Picolinic Acid Ligands

Ligand Design Principles for Picolinic Acid Derivatives

Picolinic acid and its derivatives are extensively utilized as ligands in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. nih.gov The fundamental design of these ligands is centered on the picolinate (B1231196) moiety, which features a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. researchgate.net

The principles of ligand design for picolinic acid derivatives involve the strategic modification of the pyridine ring to modulate the ligand's properties for specific applications, such as in biomedical imaging or therapy. nih.govrsc.org Key considerations in this design process include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents onto the pyridine ring alters the electron density at the nitrogen donor atom and the acidity of the carboxylic acid. The 3-(methylsulfonyl)picolinic acid features a methylsulfonyl (-SO2CH3) group, which is strongly electron-withdrawing. This characteristic is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxyl group, which in turn influences the stability and formation of its metal complexes.

Steric Hindrance: The size and position of substituents can create steric hindrance around the metal coordination site, influencing the geometry of the resulting complex and potentially leading to selective binding of certain metal ions.

Functionalization: Appending other functional groups allows for the creation of bifunctional chelators. These can be conjugated to larger molecules, like proteins or peptides, for targeted delivery in medical applications or to create more complex, multi-modal molecular architectures. nih.goviaea.org

The versatility of the picolinic acid framework makes it a valuable platform for designing ligands with tailored properties for diverse applications in coordination chemistry. ajol.info

Formation and Stability of Metal-Picolinate Complexes

Coordination with Transition Metal Ions

Picolinic acid and its derivatives readily form stable complexes with a variety of transition metal ions, including but not limited to Co(II), Ni(II), Cu(II), Zn(II), and Ga(III). ajol.infonih.govnih.gov The coordination typically involves the deprotonated carboxylate oxygen and the pyridine nitrogen, creating a robust N,O-bidentate chelate. researchgate.netaskfilo.com The stability of these complexes is a critical factor, particularly for applications in fields like nuclear medicine where the inertness of the complex is paramount. researchgate.net

The stability of metal-picolinate complexes can be quantified by their stability constants (logβ). For instance, potentiometric studies on gallium(III) with picolinic acid have determined the formation of stable mononuclear species in solution. nih.gov

Table 1: Stability Constants for Ga(III)-Picolinate Complexes

| Complex Species | logβ Value |

|---|---|

| [Ga(Pic)₂]⁺ | 16.23(6) |

| [Ga(Pic)₃] | 20.86(2) |

Data sourced from a study on Ga(III) pyridinecarboxylate complexes. nih.gov

Complexation with Heavy Metal Ions (e.g., Bi(III))

The coordination chemistry of picolinic acid derivatives extends to heavy metal ions. Bismuth(III), for example, is known to form exceptionally strong complexes with organic ligands containing carboxylate groups. nih.gov Studies on the interaction of Bi(III) with natural organic matter have shown that it binds strongly, even at very low pH values. nih.gov This strong affinity is attributed to the formation of stable inner-sphere complexes.

Given the high affinity of Bi(III) for carboxylate donors and its nature as a Lewis acid, this compound is expected to be an effective chelator for this heavy metal ion. nih.gov The N,O-bidentate nature of the picolinate headgroup would provide a stable coordination environment. Research on the interaction of Bi(III) with soil organic matter suggests the formation of a unique dimeric Bi³⁺ complex where a single carboxylate group bridges two metal ions. nih.gov This indicates a propensity for Bi(III) to form polynuclear structures with carboxylate-containing ligands, a possibility that would also exist for complexes with this compound. The interaction of heavy metal ions like lead (Pb²⁺) with organic ligands is also well-documented, often resulting in the formation of mono- or polydentate complexes. mdpi.com

Structural Elucidation of Metal-Ligand Architectures

Chelation Modes and Geometries

The structural characterization of metal complexes is crucial for understanding their properties. X-ray crystallography is a primary tool for elucidating the solid-state structures of these compounds. nih.gov Picolinic acid and its derivatives almost invariably act as N,O-bidentate ligands, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. researchgate.netnih.gov This chelation results in the formation of a thermodynamically stable five-membered ring. researchgate.net

The coordination number and geometry of the metal center are determined by the stoichiometry of the complex and the nature of the metal ion. For example, the complex [Ga(Pic)₃] features a central gallium(III) ion coordinated to three bidentate picolinate ligands, resulting in a distorted octahedral geometry with meridional stereochemistry. nih.gov In other cases, mononuclear complexes with square-pyramidal or other distorted geometries can be formed. nih.gov The presence of other ligands, such as water molecules or halides, also influences the final coordination environment. nih.govresearchgate.net

Table 2: Common Chelation Modes and Geometries for Picolinate Complexes

| Ligand | Metal Ion | Chelation Mode | Resulting Geometry |

|---|---|---|---|

| Picolinate (Pic⁻) | Ga(III) | N,O-bidentate | Distorted Octahedral ([Ga(Pic)₃]) nih.gov |

| Picolinate (Pic⁻) | Cr(III) | N,O-bidentate | Octahedral ([Cr(Pic)₃]) askfilo.com |

| Picolinate (Pic⁻) | Hg(II) | N,O-bidentate | Distorted Square-Pyramidal ([HgBr(pic)(picH)]) nih.gov |

Intermolecular Interactions within Crystal Lattices

Key intermolecular interactions observed in the crystal lattices of picolinic acid derivatives and their complexes include:

Hydrogen Bonding: This is a prevalent interaction, often involving the carboxylic acid group (in its protonated form), coordinated water molecules, or other hydrogen-bond donors and acceptors within the structure. researchgate.net These bonds can link molecules into one-, two-, or three-dimensional supramolecular networks.

π-π Stacking: The aromatic pyridine rings of the picolinate ligands can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov These interactions contribute significantly to the stability of the crystal lattice.

Weak Nonbonding Contacts: Other interactions, such as C-H···O or C-H···π interactions, also play a role in stabilizing the crystal packing. researchgate.netresearchgate.net

The introduction of substituents, such as the methylsulfonyl group on this compound, can significantly alter these intermolecular interactions, leading to different crystal packing arrangements and potentially different polymorphic forms. nih.gov The balance between various weak interactions ultimately determines the final supramolecular structure. nih.gov

Influence of Methylsulfonyl Substituents on Coordination Properties

The introduction of a methylsulfonyl (-SO₂CH₃) group at the 3-position of picolinic acid is expected to exert a notable influence on its coordination properties through a combination of electronic and steric effects.

Electronic Effects on Metal Binding Affinity

The methylsulfonyl group is a strong electron-withdrawing group. This property is anticipated to decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen atom. A lower basicity of the nitrogen donor would generally lead to a weaker coordination bond with a metal ion and consequently, a lower metal binding affinity compared to unsubstituted picolinic acid.

Studies on related systems, such as substituted phenyl phenacyl sulfones, have demonstrated that electron-withdrawing substituents increase the acidity of adjacent C-H bonds, indicating the potent electronic influence of the sulfonyl group. researchgate.net This principle suggests that the methylsulfonyl group in this compound would significantly impact the electronic environment of the ligand. Research on substituted pyridine ligands has also shown a direct correlation between the electronic nature of the substituent and the properties of the resulting metal complexes. nih.gov

A comparative study of the stability constants of metal complexes of picolinic acid versus this compound would provide quantitative insight into this effect. However, such data is not currently available in the scientific literature.

Steric Hindrance Considerations

The placement of a substituent at the 3-position of the pyridine ring can introduce steric hindrance around the metal center. The methylsulfonyl group, while not exceptionally bulky, could influence the coordination geometry and the ability of other ligands to bind to the metal.

The degree of steric hindrance would depend on the size of the metal ion and the coordination number of the complex. For smaller metal ions or in complexes with a high coordination number, the methylsulfonyl group might lead to distorted geometries or favor the formation of complexes with a lower ligand-to-metal ratio. Studies on picolinic acid derivatives with other substituents have shown that even small changes in the pyridine ring can induce significant conformational changes in the resulting complexes. nih.gov

Applications in Catalytic Systems

Metal complexes of picolinic acid and its derivatives have been investigated as catalysts in a variety of organic transformations. mdpi.com The electronic and steric environment provided by the ligand plays a crucial role in the activity and selectivity of the catalyst.

Metal-Picolinate Complexes as Catalysts for Organic Transformations

Metal-picolinate complexes, particularly those of palladium, have been employed in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. researchgate.net The ligand can influence the stability of the catalytic species and the kinetics of the catalytic cycle. The electron-withdrawing nature of a methylsulfonyl substituent could potentially enhance the catalytic activity of a metal center by making it more electrophilic.

However, the absence of specific studies utilizing 3-(methylsulfonyl)picolinate complexes in catalysis means that their potential in this area remains purely theoretical at this time. Research into the synthesis and catalytic evaluation of such complexes is needed to determine their efficacy in organic transformations.

Theoretical and Computational Chemistry Investigations of 3 Methylsulfonyl Picolinic Acid

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 3-(Methylsulfonyl)picolinic acid define its fundamental chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. For this compound, DFT calculations can elucidate key parameters such as bond lengths, bond angles, and charge distributions. While specific DFT studies on this exact molecule are not prevalent in published literature, data from related structures like picolinic acid and aryl sulfones allow for a detailed theoretical projection.

Calculations on substituted benzenes and pyridines demonstrate predictable changes in geometry. The C-S bond length and the S-O bond lengths in the methylsulfonyl group are well-characterized by DFT. The geometry of the pyridine (B92270) ring would also be affected; the electron-withdrawing nature of the -SO₂CH₃ group would likely lead to a slight elongation of the C-C bonds within the ring and a shortening of the C-S bond, reflecting a degree of electronic communication between the substituent and the ring. DFT calculations on picolinic acid itself have been used to analyze its catalytic activity, revealing the importance of its electronic and structural properties. rsc.org

Table 1: Predicted Geometric Parameters for this compound based on DFT Studies of Analogous Compounds

| Parameter | Predicted Value Range | Basis of Prediction |

| C-S Bond Length | 1.76 - 1.79 Å | Based on studies of aryl sulfones. nih.gov |

| S=O Bond Length | 1.43 - 1.45 Å | Based on studies of aryl sulfones. |

| C-N (pyridine) | ~1.34 Å | Based on picolinic acid derivatives. nih.govnih.gov |

| C=O (carboxyl) | ~1.21 Å | Based on carboxylic acid structures. |

| C-O (carboxyl) | ~1.35 Å | Based on carboxylic acid structures. |

| O-S-O Angle | ~120° | Typical for sulfone groups. |

Note: These values are estimations based on computational studies of structurally related molecules and are intended for illustrative purposes.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. wikipedia.orglibretexts.org The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. irjweb.com

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the carboxylic acid group. The LUMO, conversely, would likely be localized on the pyridine ring but significantly influenced by the strongly electron-withdrawing methylsulfonyl group. The presence of the -SO₂CH₃ group is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted picolinic acid. nih.gov However, the stabilization of the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap. researchgate.net A smaller gap suggests higher reactivity and susceptibility to nucleophilic attack.

Computational studies on substituted aromatic systems confirm these trends. In 2,6-bis(methylsulfonyl)aniline, for example, the LUMO is shown to be located on the benzene (B151609) ring, influenced by the sulfonyl groups. researchgate.net Similarly, studies on picoline-containing compounds show that HOMO-LUMO transitions involve the transfer of electron density from one part of the molecule to another, which can be predicted computationally. nih.gov The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical properties of molecules. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Characteristic | Rationale |

| HOMO Distribution | Primarily on the pyridine ring and carboxylate oxygen atoms. | These are the most electron-rich regions of the molecule. |

| LUMO Distribution | Primarily on the pyridine ring, with significant contribution from the sulfonyl group. | The -SO₂CH₃ group is a strong π-acceptor, stabilizing the LUMO. researchgate.net |

| HOMO-LUMO Gap | Reduced compared to picolinic acid. | Electron-withdrawing groups typically lower the LUMO energy more than the HOMO energy, narrowing the gap. nih.govarxiv.org |

Conformational Analysis and Flexibility

The three-dimensional shape and flexibility of this compound are determined by the rotation around its single bonds. These conformational preferences are critical for its interaction with other molecules and its solid-state packing.

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, the key degrees of freedom are the rotation around the C2-C(OOH) bond, the C3-S bond, and the S-CH₃ bond.

Mapping the PES involves systematically rotating these bonds and calculating the energy at each step using quantum mechanical methods. This process identifies the lowest energy conformers (global and local minima) and the energy barriers to rotation (transition states). acs.orgacs.org

The most significant rotational barrier is expected around the C3-S bond, connecting the bulky sulfonyl group to the pyridine ring. The rotation will be hindered by steric clashes between the sulfonyl oxygens and the adjacent groups on the pyridine ring (the carboxylic acid at C2 and the hydrogen at C4). A second important rotation is that of the carboxylic acid group relative to the pyridine ring. In picolinic acid, an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen stabilizes a planar conformation. rsc.org For this compound, a similar intramolecular hydrogen bond is possible, which would significantly influence the conformational preference of the carboxyl group.

Substituents can dramatically alter the preferred geometry of a molecule through steric and electronic effects. mdpi.com In this compound, the methylsulfonyl group at the 3-position and the carboxylic acid at the 2-position create significant steric crowding.

Methylsulfonyl Group (-SO₂CH₃): This is a bulky and strongly electron-withdrawing group. Its size will force the adjacent carboxylic acid group to adopt a specific orientation to minimize steric repulsion. Computationally, this effect is seen in changes to bond angles and dihedral angles around the substituent. Studies on substituted pyridines have shown that substituents can significantly impact bond lengths and angles. nih.govnih.gov

Carboxylic Acid Group (-COOH): This group can act as both a hydrogen bond donor and acceptor. Its orientation is pivotal. As mentioned, it can form an intramolecular hydrogen bond with the pyridine nitrogen. However, the steric pressure from the adjacent -SO₂CH₃ group might disrupt this planarity, leading to a twisted conformation as the lowest energy state. Recent studies on other substituted picolinic acids show that even small changes in substituents can induce significant conformational changes. nih.govresearchgate.net

The interplay between the steric bulk of the -SO₂CH₃ group and the hydrogen-bonding capability of the -COOH group will ultimately define the molecule's lowest-energy conformation.

Intermolecular Interactions and Solid-State Behavior

The way molecules of this compound interact with each other governs its solid-state structure and macroscopic properties like melting point and solubility. These interactions are non-covalent and include hydrogen bonds, π-stacking, and dipole-dipole forces.

The crystal structure of a molecule is the result of optimized intermolecular interactions. nih.gov For this compound, several key interactions are expected to dictate its crystal packing:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of strong hydrogen-bonded dimers between two molecules, a common motif in the crystal structures of carboxylic acids. rsc.org Crystal structure analyses of picolinic acid derivatives frequently reveal extensive hydrogen-bonding networks, often involving water molecules if crystallized from aqueous solutions. iucr.orgacs.org

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with adjacent rings. The presence of the electron-withdrawing sulfonyl group enhances the π-acidity of the ring, potentially leading to strong interactions with electron-rich aromatic systems or offset stacking arrangements.

Sulfonyl Group Interactions: The sulfonyl group itself is highly polar and can act as a hydrogen bond acceptor via its oxygen atoms. These oxygens can form C-H···O interactions with neighboring molecules, further stabilizing the crystal lattice. researchgate.net

Zwitterion Formation: Picolinic acid can exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group. acs.orgmdpi.com This is a common feature in the solid state for picolinic acid and its derivatives and leads to very strong charge-assisted N⁺-H···O⁻ hydrogen bonds, which often dominate the packing arrangement. acs.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For picolinic acid derivatives, this analysis is crucial for understanding how molecules pack in the solid state. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For instance, in a related picolinamide (B142947) derivative, H⋯H interactions accounted for 47% of the total intermolecular contacts, while C⋯H interactions comprised 22%. nih.gov This level of detail is invaluable for understanding the packing motifs and solid-state behavior of molecules like this compound. nih.gov

Energetic Frameworks Calculations

To further quantify the intermolecular interactions, energetic frameworks calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors, providing a quantitative measure of the stability of the crystal lattice. These calculations can distinguish between different types of interaction energies, such as electrostatic, dispersion, and repulsion.

For a derivative of picolinamide, energy framework calculations have yielded a total interaction energy of -138.3 kJ mol⁻¹, confirming significant intermolecular forces that contribute to crystal cohesion. nih.gov This computational approach allows for a deeper understanding of the forces driving crystal packing and can be instrumental in predicting the mechanical and thermal properties of the material.

Crystal Packing Prediction and Polymorphism

The way molecules arrange themselves in a crystal, known as crystal packing, can significantly influence the physical properties of a solid. Picolinic acid and its derivatives are known to exhibit different crystal packing arrangements, which can lead to polymorphism—the existence of multiple crystal forms. mdpi.com These polymorphs can have different solubilities, melting points, and stabilities. mdpi.com

Computational methods can be used to predict possible crystal packings and to study the factors that favor one polymorph over another. For picolinic acid, at least two polymorphic forms have been identified, both crystallizing in the monoclinic system but with different space groups. mdpi.com The introduction of different substituents on the pyridine ring can induce changes in both the molecular conformation and the crystal packing, driven by a balance of forces like π-stacking and weak non-bonding contacts. nih.govresearchgate.net Understanding the potential for polymorphism is critical in the development of crystalline materials.

Spectroscopic Property Simulations

Computational simulations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing a bridge between molecular structure and experimental spectra.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. mdpi.com These predictions can aid in the assignment of experimental spectra and can be used to confirm the proposed structure of a compound. mdpi.com

The accuracy of predicted NMR chemical shifts has been shown to be dependent on the computational method and the level of theory used. nih.gov For complex molecules, fragmentation-based methods can be employed to make the calculations more efficient without sacrificing significant accuracy. researchgate.net

Table 1: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available |

| ¹³C | Data not available |

Note: Specific predicted NMR data for this compound is not publicly available. The table illustrates the type of data that would be generated from such a study.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. Density Functional Theory (DFT) calculations are commonly used to compute the vibrational frequencies of molecules. researchgate.net The calculated frequencies are often scaled to better match experimental data. asianpubs.org

For pyridine-3-sulfonic acid, a related compound, vibrational frequency calculations have been performed to assign the bands observed in the experimental IR and Raman spectra. asianpubs.org For example, the ring stretching vibrations are typically observed in the 1600-1300 cm⁻¹ region. asianpubs.org Such calculations can help to understand the vibrational modes of this compound.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Ring Stretching | Data not available |

| C-S Stretching | Data not available |

| SO₂ Deformation | Data not available |

Note: Specific calculated vibrational frequency data for this compound is not publicly available. The table illustrates the type of data that would be generated from such a study.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. aps.org It is used to predict electronic absorption spectra (UV-Vis) and to investigate photochemical processes. nih.gov TD-DFT provides insights into the energies and characteristics of electronic transitions, which is crucial for understanding the photophysical properties of a compound. The development of this theory has provided a framework for calculating the density of a system as it evolves in time. aps.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By simulating reaction pathways, chemists can identify key intermediates, transition states, and the energetic factors that govern the transformation of the molecule.

Transition State Analysis and Reaction Energetics

The elucidation of reaction mechanisms hinges on the characterization of transition states—the fleeting, high-energy structures that connect reactants to products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and analyzing these critical points on the potential energy surface. For picolinic acid and its derivatives, common reactions include decarboxylation and transformations involving the carboxylic acid group.

The stability and reactivity of pyridine carboxylic acids are influenced by the position of the carboxyl group and the nature of other substituents. researchgate.netnih.gov For instance, the decarboxylation of pyridine carboxylic acids has been a subject of kinetic and mechanistic studies. cdnsciencepub.com The presence of a methylsulfonyl group at the 3-position of the pyridine ring is expected to significantly influence the electronic properties of the molecule, thereby affecting the energetics of potential reactions. The electron-withdrawing nature of the sulfonyl group can impact the stability of charged intermediates and transition states.

Computational studies on related pyridine carboxylic acids have shown that processes like tautomerization and decarboxylation can be modeled to determine their feasibility. researchgate.netnih.gov For example, DFT calculations at the B3LYP level with a 6-311G** basis set have been used to investigate the instability of di(pyridin-2-yl)acetic acid, revealing that decarboxylation is energetically favored over tautomerization. researchgate.netnih.gov Similar computational approaches can be applied to this compound to predict its reactivity.

A hypothetical reaction coordinate for a generic reaction of this compound could be mapped out, identifying the energies of reactants, intermediates, transition states, and products. This would provide a quantitative measure of the reaction's feasibility and kinetics.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Product | -10.7 |

This table presents a hypothetical energy profile for a reaction, illustrating the kind of data that can be obtained from computational analysis. The values are not based on actual experimental or calculated data for this compound.

Docking Studies for Molecular Recognition (excluding biological context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While extensively used in drug discovery to model protein-ligand interactions, docking can also be applied in a non-biological context to understand molecular recognition phenomena, such as the binding of a molecule to a synthetic receptor or a material surface.

In the case of this compound, docking studies could be employed to investigate its interaction with a hypothetical host molecule or a surface with defined chemical features. The molecule possesses several key functional groups that can participate in non-covalent interactions: the carboxylic acid group (a hydrogen bond donor and acceptor), the pyridine nitrogen (a hydrogen bond acceptor and capable of metal coordination), and the methylsulfonyl group (a potential hydrogen bond acceptor).

For a hypothetical docking study, one could design a simple receptor with complementary functionalities. For instance, a receptor containing a hydrogen bond donor group, like an amide N-H, positioned to interact with the carboxylate or the pyridine nitrogen of this compound. The docking simulation would then explore various binding poses and score them based on the predicted binding affinity, which is a function of intermolecular forces like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Table 2: Potential Intermolecular Interactions in a Hypothetical Docking of this compound

| Functional Group on this compound | Potential Interacting Group on a Hypothetical Receptor | Type of Interaction |

| Carboxylic acid (-COOH) | Amine (-NH2), Hydroxyl (-OH) | Hydrogen Bonding |

| Pyridine Nitrogen | Hydroxyl (-OH), Amide (N-H) | Hydrogen Bonding |

| Methylsulfonyl group (-SO2CH3) | C-H groups | Weak Hydrogen Bonding |

| Aromatic Ring | Aromatic Ring | π-π Stacking |

Advanced Chemical Research Directions and Material Science Applications

Design and Synthesis of Functional Materials Incorporating Picolinic Acid Scaffolds

The inherent functionalities of the picolinic acid framework serve as a foundation for constructing complex macromolecular structures and advanced materials. The reactivity of the carboxylic acid and the coordination potential of the pyridine (B92270) nitrogen are key features exploited in this context.

The picolinic acid moiety is a valuable building block for the synthesis of new polymers and functional materials. Its structure allows it to be incorporated into polymer backbones or as pendant groups, imparting specific chemical and physical properties to the resulting material. The carboxylic acid group can be readily converted into esters or amides, enabling polymerization reactions. smolecule.com For instance, picolinic acid derivatives can be used to create polyester (B1180765) or polyamide chains.

The methylsulfonyl group in 3-(Methylsulfonyl)picolinic acid adds another layer of functionality, potentially enhancing properties like thermal stability, solubility in specific solvents, and electronic characteristics. Researchers are exploring how such functional building blocks can be covalently integrated into materials like graphenic scaffolds to create functional graphenic materials (FGMs) with enhanced mechanical properties for specialized applications. The ability to form stable complexes with metal ions also allows for the creation of metallopolymers, where the picolinic acid scaffold acts as a repeating ligand unit, leading to materials with interesting catalytic, magnetic, or optical properties.

Picolinic acid derivatives have been investigated for their potential in optical materials, particularly in the development of Organic Light Emitting Diodes (OLEDs). The ligands used in the emissive layer of an OLED play a crucial role in determining the device's efficiency, color, and stability. Organometallic complexes, such as tris-(8-hydroxyquinoline)aluminum (Alq3), are common emissive materials.

Research has shown that the properties of these complexes can be finely tuned by modifying the ligand structure. Substituting one of the standard ligands with a picolinate (B1231196) derivative can alter the electronic structure of the complex. This modification can shift the emission wavelength, leading to changes in the color of the light produced. For example, theoretical studies on Alq3 derivatives incorporating a picolinate ligand have demonstrated that such substitutions can induce significant blue or red shifts in the emission spectrum, providing a method for tuning the emitting color of the OLED. The presence of the electron-withdrawing methylsulfonyl group on the picolinic acid ring could further influence the electronic energy levels and optical properties of such organometallic complexes.

Development of Novel Reagents and Intermediates for Organic Synthesis

The defined and reactive functional groups of this compound make it a valuable molecule for synthetic chemists. smolecule.com It serves not just as a final target but as a key intermediate in the construction of more complex molecules.

Patents have described the use of picolinic acid derivatives as crucial intermediates in improved synthetic processes for pharmacologically active compounds. Their application can lead to more efficient synthetic routes by eliminating the need for extensive use of protecting groups and employing thermodynamically stable reagents, which minimizes toxic byproducts. The reactivity of the carboxylic acid group allows for standard amide bond formations, while the pyridine ring can be subject to various substitution reactions. smolecule.com

Modular synthesis relies on the use of well-defined building blocks that can be coupled together to rapidly assemble complex target molecules. The structure of this compound is well-suited for such approaches. It can be considered a trifunctional module, where the carboxylic acid, the pyridine ring, and the methylsulfonyl group can potentially undergo selective chemical transformations.

The carboxylic acid can participate in coupling reactions, such as forming amides or esters. smolecule.com The pyridine ring offers sites for further functionalization, and the methylsulfonyl group can influence the molecule's reactivity and physical properties. smolecule.com This modularity allows chemists to systematically build libraries of compounds by combining the picolinic acid core with other synthetic modules, facilitating the discovery of new molecules with desired functions. Multi-component reactions involving picolinic acid derivatives have been developed, highlighting their utility in creating diverse molecular architectures from simple precursors in a single step.

Advanced Chemical Separation and Sensing Technologies

The ability of the picolinic acid scaffold to selectively bind with metal ions is a well-documented and highly exploited feature, leading to applications in separating and detecting specific ions.

Picolinic acid and its derivatives are highly effective chelating agents for a wide range of metal ions. The bidentate coordination, involving the pyridine nitrogen and a carboxylate oxygen atom, forms a stable five-membered chelate ring with the metal center. This strong and often selective binding is the basis for its use in liquid-liquid extraction and solid-phase extraction systems to separate metal ions from aqueous solutions.

Derivatives of picolinic acid have been incorporated into various platforms for this purpose:

Bispidine Ligands: An octadentate ligand incorporating two picolinic acid arms has been synthesized for complexing radiometals like Indium-111 and Actinium-225, showing stability comparable to the gold standard DOTA ligand and enabling rapid radiolabeling at room temperature.

Aminopicolinic Acids: Synthetic aminopicolinic acid derivatives are developed specifically for use as ligands for transition metals.

Coordination Polymers: Picolinate ions can bridge metal ions to form one-dimensional coordination polymers, demonstrating their utility in creating solid-state materials for potential separation or storage applications.

The specific substituents on the picolinic acid ring can fine-tune the ligand's selectivity and binding strength for different metal ions, a key aspect in designing systems for targeted metal extraction or sensing.

Interactive Data Table: Picolinic Acid-Based Ligands for Metal Ion Complexation

| Ligand Type | Target Metal Ions | Application Context | Reference(s) |

| Picolinic Acid | Mercury(II) | Formation of coordination polymers and mononuclear complexes | |

| Picolinic Acid Derivatives | General Metal Ions | Pendant arms in ligands for complexation | |

| Octadentate Bispidine Ligand (with picolinic acid arms) | Indium(III), Lutetium(III), Lanthanum(III), Actinium-225 | Radiopharmaceutical applications, radiolabeling | |

| Aminopicolinic Acid Derivatives | Transition Metals | General ligand development | |